molecular formula CH7N3O4S B1214475 Guanidine sulfate CAS No. 646-34-4

Guanidine sulfate

Cat. No. B1214475
CAS RN: 646-34-4
M. Wt: 157.15 g/mol
InChI Key: ZZTURJAZCMUWEP-UHFFFAOYSA-N
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Description

A strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed) It is also used in the treatment of myasthenia and as a fluorescent probe in HPLC.

properties

CAS RN

646-34-4

Molecular Formula

CH7N3O4S

Molecular Weight

157.15 g/mol

IUPAC Name

guanidine;sulfuric acid

InChI

InChI=1S/CH5N3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H2,1,2,3,4)

InChI Key

ZZTURJAZCMUWEP-UHFFFAOYSA-N

SMILES

C(=N)(N)N.OS(=O)(=O)O

Canonical SMILES

C(=N)(N)N.OS(=O)(=O)O

Other CAS RN

594-14-9
646-34-4

Related CAS

113-00-8 (Parent)

synonyms

Chloride, Guanidinium
Chloride, Guanidium
Guanidine
Guanidine Hydrochloride
Guanidine Monohydrate
Guanidine Monohydrobromide
Guanidine Monohydrochloride
Guanidine Monohydroiodine
Guanidine Nitrate
Guanidine Phosphate
Guanidine Sulfate
Guanidine Sulfate (1:1)
Guanidine Sulfate (2:1)
Guanidine Sulfite (1:1)
Guanidinium
Guanidinium Chloride
Guanidium Chloride
Hydrochloride, Guanidine
Monohydrate, Guanidine
Monohydrobromide, Guanidine
Monohydrochloride, Guanidine
Monohydroiodine, Guanidine
Nitrate, Guanidine
Phosphate, Guanidine
Sulfate, Guanidine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-methyl-5-((2-aminoethyl)thiomethyl)imidazole (19.0 g.) and S-methylisothiourea sulphate (15.1 g.) in water (100 ml.) was heated under reflux for 3 hours. Concentration, acidification with sulphuric acid and dilution with ethanol afforded 2-[(4-methyl-5-imidazolyl)methylthio)ethyl]guanidine sulphate (13.0 g.) m.p. 230°-235° (from aqueous methanol).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-chloro-2-((2-aminoethyl)thiomethyl) pyridine (22.4 g) and S-methylisothiourea sulphate (15.1 g) in water (100 ml) was heated under reflux for 3 hours. Concentration, acidification with sulphuric acid and dilution with ethanol afforded 2-[3-chloro-2-pyridyl)methylthio)ethyl]guanidine sulphate.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 7-(1-aminobutyl)camptothecin (2.10 g, 5 mmol) in 10 ml of water was added S-methylisothiourea hemisulfate (0.7 g, 2.5 mmol) at room temperature. The mixture was heated at 50° C. for 5 hr under nitrogen. The gases developed during the reaction were passed through two flasks, each containing an ethanolic solution of KOH for trapping the CH3SH by-product. The mixture was then concentrated and 50 ml of acetone was added. The precipitate was filtered and recrystallized from water to give 2.60 g (93%) of guanidine sulfate. Colorless solid, MP 292-293° C.(dec.). IR (KBr): 2400-2620, 1775, 1650 cm−1. 1H NMR (D2O) δ 7.58 (1H, d, J 8.7 Hz), 7.46-7.35 (3H, m), 7.17 (1H, m), 5.17 (1H, d, J 16.5 Hz), 4.55 (1H, d), 2.98 (2H, m), 2.92-2.80 (4H, m), 1.82-1.47 (6H, m), 0.83 (1H, t, J 7.3 Hz). C25H29 N5O8S (559.6). Ms m/z: 559 (M+). Anal. Calcd for C25H29 N5O8S (559.6): C, 53.66: H, 5.22: N, 12.51. Found: C, 53.56; H, 5.41; N, 12.34.
[Compound]
Name
7-(1-aminobutyl)camptothecin
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanidine sulfate
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Reactant of Route 5
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Reactant of Route 6
Guanidine sulfate

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